molecular formula C16H13N5O2 B6043764 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

Cat. No.: B6043764
M. Wt: 307.31 g/mol
InChI Key: JZFFCGJCFRUNOP-UHFFFAOYSA-N
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Description

3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyridinyl group: This step often involves a palladium-catalyzed cross-coupling reaction.

    Formation of the imino group: This can be done through a condensation reaction with an appropriate amine.

    Introduction of the nitrile groups: This step typically involves the use of cyanogen bromide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Industrial Applications: Potential use in the development of new catalysts or as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Imino-1,7-dimethyl-5-(pyridin-3-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
  • 3-Imino-1,7-dimethyl-5-(pyridin-2-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
  • 3-Imino-1,7-dimethyl-5-(quinolin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

Uniqueness

The uniqueness of 3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-14(2)22-12(11-3-5-21-6-4-11)16(9-19,13(20)23-14)15(10,7-17)8-18/h3-6,10,12,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFFCGJCFRUNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(OC(C(C1(C#N)C#N)(C(=N)O2)C#N)C3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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